![molecular formula C7H7F3N2O B1442096 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine CAS No. 1247075-58-6](/img/structure/B1442096.png)
2-(2,2,2-Trifluoroethoxy)pyridin-4-amine
Overview
Description
“2-(2,2,2-Trifluoroethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C7H7F3N2O . It is related to other compounds such as 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride and 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents and scientific articles . For instance, one process involves the reaction of 4-chloro 2-amino pyridine with a nitrating mixture .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C7H7F3N2O . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoroethoxy group, which consists of an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms.Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied in various contexts . For example, reactions of 2,2,2-trifluoroethoxy- and 2,2,2-trifluoroethylthiobenzene with lithium dialkylamides have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Antibacterial Activity and Synthesis
One significant application of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine derivatives is in the field of medicinal chemistry, particularly in the design and synthesis of compounds with antibacterial properties. For example, a study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were evaluated for their antibacterial activity. This research highlights the compound's potential as a backbone for developing new antibacterial agents (Reddy & Prasad, 2021).
Synthesis and Structural Analysis
The compound also plays a crucial role in the synthesis of complex organic molecules. Manteau et al. (2010) demonstrated an efficient and straightforward large-scale synthesis of (trifluoromethoxy)pyridines, providing new and highly important building blocks for life-sciences-oriented research. The study not only expanded the accessibility of these compounds but also conducted the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, enhancing understanding of their structural properties (Manteau et al., 2010).
Green Chemistry and Catalysis
Karimian and Tajik (2014) reported on the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, showcasing an application of the compound in green chemistry. The method emphasized clean reaction conditions, short reaction times, high yields, and the reusability of the catalyst, making it a valuable tool for sustainable chemical synthesis (Karimian & Tajik, 2014).
Agricultural Chemistry
Another application area is in agricultural chemistry, where derivatives of this compound serve as intermediates for synthesizing herbicides. Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The study optimized the reaction conditions to improve yield, demonstrating the compound's utility in developing agricultural chemicals (Hang-dong, 2010).
Amination Techniques
In organic synthesis, amination techniques utilizing this compound derivatives are vital for modifying pyridines and quinolines. Yin et al. (2007) introduced a method for converting pyridine N-oxides to 2-aminopyridines in a one-pot fashion, demonstrating the compound's relevance in synthesizing aminated products. This process offered high yields and excellent selectivity, highlighting its significance in organic synthesis (Yin et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, indicates that it may cause serious eye damage and may cause an allergic skin reaction . It is advised to avoid breathing dust, wear protective gloves/eye protection/face protection, and wash contaminated clothing before reuse .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is the potassium channels, specifically the Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound acts as an enhancer of the KCNQ channels . It binds to these channels and enhances their activity, leading to an increase in potassium ion flow across the cell membrane. This results in hyperpolarization of the cell membrane, reducing the excitability of neurons.
Biochemical Pathways
The enhancement of KCNQ channel activity by this compound affects several biochemical pathways. These include pathways involved in neuronal signaling and neurotransmitter release. The downstream effects of these changes include a reduction in neuronal excitability and potentially a decrease in the symptoms of neurological diseases caused by motor neuron excitatory changes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neuronal excitability. By enhancing KCNQ channel activity, this compound can reduce neuronal excitability, which may alleviate symptoms of diseases caused by motor neuron excitatory changes .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEMTHIQXMLNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1247075-58-6 | |
Record name | 2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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